molecular formula C9H9BF4O3 B1408884 (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid CAS No. 1704067-12-8

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid

Cat. No.: B1408884
CAS No.: 1704067-12-8
M. Wt: 251.97 g/mol
InChI Key: XAIOIXMVFZMRPD-UHFFFAOYSA-N
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Description

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF4O3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid typically involves the reaction of appropriate fluoro and trifluoroethoxy-substituted benzene derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids in the presence of a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoroethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and other covalent adducts, which can modulate the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both fluoro and trifluoroethoxy groups enhances its stability and reactivity in various chemical transformations.

Properties

IUPAC Name

[4-fluoro-3-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c11-8-2-1-7(10(15)16)3-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIOIXMVFZMRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)COCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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